molecular formula C20H24N4O2 B2566885 N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide CAS No. 1251548-45-4

N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide

Cat. No. B2566885
CAS RN: 1251548-45-4
M. Wt: 352.438
InChI Key: UMBWZMNCZRGCSS-UHFFFAOYSA-N
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Description

N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide, also known as CP-526,292, is a small molecule inhibitor of the chemokine receptor CXCR3. It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide acts as a selective inhibitor of the CXCR3 chemokine receptor, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. By inhibiting the CXCR3 receptor, N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide blocks the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide has been shown to have a range of biochemical and physiological effects, including inhibition of chemokine-induced T cell migration, inhibition of cytokine production, and reduction of inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is its specificity for the CXCR3 receptor, which allows for selective inhibition of immune cell migration to sites of inflammation. However, one limitation is that it may not be effective in all types of autoimmune diseases, as some diseases may involve other chemokine receptors in addition to CXCR3.

Future Directions

For research on N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide include further studies on its potential therapeutic applications in various diseases, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of more selective and potent CXCR3 inhibitors for use in clinical trials.

Synthesis Methods

The synthesis of N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide involves multiple steps, starting with the reaction of 2-chloro-3-cyclopropylpyridine with sodium azide to form the corresponding azide intermediate. The azide is then reduced to the amine using palladium on carbon as a catalyst. The amine is then reacted with 3-(3-hydroxybenzyl)pyrrolidine to form the desired pyrrolidine intermediate. The final step involves the reaction of the pyrrolidine intermediate with nicotinoyl chloride to form N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide.

Scientific Research Applications

N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune diseases. It has been shown to inhibit the migration of immune cells to sites of inflammation and has been proposed as a potential therapeutic target for the treatment of rheumatoid arthritis, multiple sclerosis, and other autoimmune diseases.

properties

IUPAC Name

N-cyclopropyl-6-[3-[(3-hydroxyphenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-18-3-1-2-14(10-18)11-21-17-8-9-24(13-17)19-7-4-15(12-22-19)20(26)23-16-5-6-16/h1-4,7,10,12,16-17,21,25H,5-6,8-9,11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWZMNCZRGCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)N3CCC(C3)NCC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-6-(3-((3-hydroxybenzyl)amino)pyrrolidin-1-yl)nicotinamide

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